ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a biphenyl amido group at position 5, a 4-methoxyphenyl group at position 3, and an ethyl carboxylate ester at position 1. This structure combines electron-donating (methoxy) and lipophilic (biphenyl) moieties, which are critical for modulating solubility, stability, and biological interactions.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O5S/c1-3-37-29(35)25-23-17-38-27(24(23)28(34)32(31-25)21-13-15-22(36-2)16-14-21)30-26(33)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-17H,3H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSDFWCTEZFCBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[1,1’-biphenyl]-4-amido}-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thienopyridazine Core: This step involves the cyclization of appropriate precursors to form the thienopyridazine ring system.
Introduction of the Biphenyl Group: The biphenyl group is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a similar coupling reaction or other suitable methods.
Formation of the Final Compound: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[1,1’-biphenyl]-4-amido}-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Ethyl 5-{[1,1’-biphenyl]-4-amido}-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-{[1,1’-biphenyl]-4-amido}-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the thieno[3,4-d]pyridazine scaffold significantly influence molecular properties. Key comparisons include:
- Biphenyl vs.
- Methoxy vs. Amino Groups: The 4-methoxyphenyl group in the target compound is electron-donating, contrasting with the electron-rich 4-aminophenyl group in the analogue from , which may improve solubility via hydrogen bonding .
Core Heterocycle Variations
Comparisons with compounds featuring different heterocyclic cores highlight the uniqueness of the thieno[3,4-d]pyridazine system:
- Pyrazolo[3,4-d]pyrimidines (): Fluorinated derivatives like 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one exhibit strong electron-withdrawing effects from fluorine, improving metabolic stability but reducing steric bulk compared to the biphenyl group .
- Imidazo[1,2-a]pyrimidines (): Compounds such as 3h (with ethoxy and piperazinyl groups) demonstrate how larger heterocycles (e.g., 7-membered rings) may alter binding affinity in therapeutic targets .
Biological Activity
Ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its implications in therapeutic applications.
The synthesis of this compound typically involves multi-step organic reactions. The general approach may include:
- Condensation Reactions : Combining ethyl (4-methoxyphenyl)acetate with appropriate amines to form the amide bond.
- Cyclization : Introducing the thieno[3,4-d]pyridazine moiety through cyclization reactions involving heterocyclic precursors.
The chemical structure can be represented as follows:
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has shown potential as:
- Enzyme Inhibitor : It may inhibit enzymes involved in cancer cell proliferation.
- Antioxidant Activity : The presence of methoxy groups contributes to its ability to scavenge free radicals.
- Anticancer Properties : Preliminary studies indicate cytotoxic effects against several cancer cell lines.
Research Findings and Case Studies
Recent studies have highlighted the compound's promising biological activities:
Table 1: Biological Activity Overview
| Activity Type | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | HCT-116 (Colorectal) | 5.6 | |
| Antioxidant Activity | DPPH Assay | 12.3 | |
| Enzyme Inhibition | Sirtuin 1 | 0.77 |
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including HCT-116 and SKOV3 (ovarian cancer). The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 5.6 µM to 11.94 µM, suggesting its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound with key targets such as Sirtuin 1 and PI3K. These studies suggest that this compound binds effectively to these targets, which may explain its observed biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
